An In-depth Technical Guide to 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS 109421-77-4)
An In-depth Technical Guide to 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid (CAS 109421-77-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, with the CAS number 109421-77-4, is a complex organic molecule that has recently garnered attention due to its identification in natural sources and its potential applications in the pharmaceutical and cosmetic industries.[1][2] Structurally, it is the 1-monoglyceride of 9-oxononanoic acid, a known bioactive lipid peroxidation product. This guide provides a comprehensive overview of its chemical properties, plausible synthesis routes, potential biological activities, and analytical methodologies, offering a foundational resource for researchers and developers in the life sciences.
Physicochemical Properties
While experimental data for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is limited, its physicochemical properties can be predicted based on its structure and data from publicly available databases.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₆ | [2] |
| Molecular Weight | 262.31 g/mol | [2] |
| IUPAC Name | 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid | [3] |
| XLogP3 | 0.8 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Topological Polar Surface Area | 104 Ų | [3] |
| Inferred Solubility | Higher aqueous solubility than 9-oxononanoic acid | Inferred from the hydrophilic glycerol moiety. |
| Inferred Stability | Susceptible to hydrolysis by esterases | Based on the ester linkage.[4][5] |
The presence of the hydrophilic glycerol moiety suggests that 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is more water-soluble than its parent fatty acid, 9-oxononanoic acid.[6]
Synthesis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid
A plausible and environmentally friendly approach to synthesizing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is through a two-stage biocatalytic process. The first stage involves the synthesis of the precursor, 9-oxononanoic acid, from linoleic acid, followed by the enzymatic esterification with glycerol.
Stage 1: Biocatalytic Synthesis of 9-Oxononanoic Acid
This process utilizes a two-enzyme cascade reaction involving 9S-lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, create a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).
-
Substrate Addition: Disperse linoleic acid in the buffer with gentle agitation.
-
Enzyme Addition (Lipoxygenase): Introduce 9S-lipoxygenase (e.g., from Solanum tuberosum) to the mixture. This enzyme catalyzes the insertion of oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[7]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with continued agitation to ensure adequate oxygen supply.
-
Enzyme Addition (Hydroperoxide Lyase): After a predetermined time for the first reaction to proceed, add hydroperoxide lyase (e.g., from Cucumis melo). This enzyme cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid.[7]
-
Reaction Termination and Product Isolation: Once the reaction is complete, terminate it by adjusting the pH or by adding a solvent. The 9-oxononanoic acid can then be extracted using an organic solvent and purified by techniques such as column chromatography or crystallization.[8]
Caption: Biocatalytic synthesis of 9-oxononanoic acid from linoleic acid.
Stage 2: Enzymatic Esterification of 9-Oxononanoic Acid with Glycerol
The synthesis of the final product can be achieved through the direct esterification of 9-oxononanoic acid with glycerol, catalyzed by a lipase in a solvent-free system.[9][10][11]
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine 9-oxononanoic acid and glycerol. A molar excess of glycerol can be used to favor the formation of the monoglyceride.[11]
-
Catalyst Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme), to the mixture.[9][12] The use of an immobilized enzyme simplifies catalyst removal and reuse.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80°C) with constant stirring. To drive the reaction towards product formation, remove the water produced during the esterification by applying a vacuum or by sparging with an inert gas.[9]
-
Monitoring the Reaction: The progress of the reaction can be monitored by analyzing aliquots of the mixture using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Purification: Once the desired conversion is achieved, remove the immobilized enzyme by filtration. The product, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, can be purified from the reaction mixture using column chromatography.
Caption: Enzymatic esterification of 9-oxononanoic acid with glycerol.
Biological Activity and Potential Applications
The biological activity of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid has not been extensively studied. However, based on its structure, two primary hypotheses for its mechanism of action and potential applications can be proposed.
Prodrug of 9-Oxononanoic Acid
The ester linkage in 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid makes it a candidate for a prodrug of 9-oxononanoic acid.[4][5][13][14] Upon administration, esterases in the body could hydrolyze the ester bond, releasing 9-oxononanoic acid and glycerol, both of which are endogenous molecules.
9-Oxononanoic acid is a known lipid peroxidation product that exhibits significant biological activity. It has been shown to induce the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[15][16] This leads to the release of arachidonic acid and the subsequent production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[15][16] This suggests a potential role for 9-oxononanoic acid, and by extension its prodrug, in the pathogenesis of cardiovascular diseases.[16]
Caption: Hypothesized signaling cascade initiated by 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid as a prodrug of 9-ONA.
Intrinsic Activity as a Monoglyceride
Monoglycerides of medium-chain fatty acids are known to possess their own biological activities, most notably antimicrobial effects.[16][17] They are thought to act by disrupting the cell membranes of bacteria and enveloped viruses.[16][17][18] Therefore, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid may have intrinsic antimicrobial properties, which could be explored for applications in pharmaceuticals and as a food preservative.
Potential Applications
Based on its structure and potential biological activities, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid could have applications in:
-
Pharmaceuticals: As a potential prodrug for targeted delivery of 9-oxononanoic acid, or as an antimicrobial agent.[2] Its identification as a potential biomarker in liver cirrhosis also suggests diagnostic applications.[2]
-
Cosmetics: The hydrophilic nature of the glycerol moiety suggests it could act as a moisturizer or skin-conditioning agent in cosmetic formulations.[2]
-
Agriculture: It may have potential as a biostimulant or plant growth enhancer.[2]
Analytical Methods
The analysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid in various matrices, such as biological fluids or natural product extracts, can be achieved using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acid derivatives. However, due to the low volatility of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, a derivatization step is necessary.
Experimental Protocol:
-
Lipid Extraction: Extract the total lipids from the sample using a standard method such as the Bligh and Dyer method.[19][20]
-
Derivatization: To increase volatility, the hydroxyl and carboxylic acid groups must be derivatized. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This will convert the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Perform a splitless injection.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.
-
Detection: Use electron ionization (EI) and monitor for characteristic fragment ions of the derivatized compound for quantification.[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds and may not require derivatization.[20][22]
Experimental Protocol:
-
Sample Preparation: Perform a lipid extraction as described for GC-MS. The extracted lipids can be reconstituted in a solvent compatible with the LC mobile phase.
-
LC Separation:
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate to improve ionization.
-
-
MS Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.
-
Analysis: For quantitative analysis, use tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.
-
Caption: General analytical workflow for the quantification of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid.
Safety and Toxicity
There is no specific toxicity data available for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. However, the safety of similar compounds, such as fatty acid monoesters with glycerol, has been evaluated. Glycerol fatty acid esters are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as direct food additives.[23]
Studies on fatty acid monoesters of glycerol have shown:
-
Low acute toxicity: They exhibit low oral, dermal, and inhalation toxicity.[23]
-
Mild irritation: Some studies have reported mild eye irritation.[15][23]
-
No skin sensitization: Glycerol monolaurate was not found to be a skin sensitizer.[23]
Based on this information, 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is expected to have a low toxicity profile. However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting.
Conclusion
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid is an intriguing molecule with potential applications in various fields. While direct research on this compound is in its nascent stages, its structural relationship to the bioactive lipid 9-oxononanoic acid and other fatty acid monoglycerides provides a strong foundation for future investigation. This guide has outlined plausible synthesis routes, hypothesized biological activities, and appropriate analytical methods to facilitate further research into the properties and applications of this compound. As a naturally occurring molecule identified in sources such as açaí pulp, it represents a promising area of study for the development of new pharmaceuticals, cosmetics, and other bio-based products.[1]
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